tert-butylN-[1-(azetidine-3-carbonyl)piperidin-4-yl]carbamatehydrochloride
Description
Chemical Structure and Properties The compound tert-butyl N-[1-(azetidine-3-carbonyl)piperidin-4-yl]carbamate hydrochloride (CAS: 2940938-63-4) is a hydrochloride salt featuring a piperidine ring substituted with an azetidine-3-carbonyl group and a tert-butyl carbamate protective group. Its molecular formula is C₁₃H₂₆ClN₃O₂, with a molecular weight of 307.82 g/mol . The hydrochloride salt enhances aqueous solubility, making it suitable for pharmaceutical applications.
Properties
Molecular Formula |
C14H26ClN3O3 |
|---|---|
Molecular Weight |
319.83 g/mol |
IUPAC Name |
tert-butyl N-[1-(azetidine-3-carbonyl)piperidin-4-yl]carbamate;hydrochloride |
InChI |
InChI=1S/C14H25N3O3.ClH/c1-14(2,3)20-13(19)16-11-4-6-17(7-5-11)12(18)10-8-15-9-10;/h10-11,15H,4-9H2,1-3H3,(H,16,19);1H |
InChI Key |
MOIUJJZHCRQULQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1)C(=O)C2CNC2.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butylN-[1-(azetidine-3-carbonyl)piperidin-4-yl]carbamatehydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Piperidine Ring: The piperidine ring is introduced through nucleophilic substitution reactions.
Attachment of the tert-Butyl Carbamate Group: The tert-butyl carbamate group is attached using tert-butyl chloroformate in the presence of a base.
Hydrochloride Formation: The final compound is obtained by treating the intermediate with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
tert-ButylN-[1-(azetidine-3-carbonyl)piperidin-4-yl]carbamatehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the piperidine or azetidine rings can be modified with different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
tert-ButylN-[1-(azetidine-3-carbonyl)piperidin-4-yl]carbamatehydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Biological Studies: The compound is employed in studies investigating the interactions of small molecules with biological macromolecules.
Chemical Biology: It serves as a probe in chemical biology to study enzyme mechanisms and protein-ligand interactions.
Industrial Applications: The compound is used in the development of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of tert-butylN-[1-(azetidine-3-carbonyl)piperidin-4-yl]carbamatehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
tert-butyl (1-acetylpiperidin-4-yl)carbamate
- Structure : Features an acetyl group instead of azetidine-3-carbonyl on the piperidine ring.
- Synthesis : Prepared via acylation of tert-butyl piperidin-4-ylcarbamate with acetic anhydride (Ac₂O) in dichloromethane (DCM), followed by HCl/MeOH treatment .
- Key Differences: Lipophilicity: The acetyl group increases hydrophobicity compared to the polar azetidine-carbonyl linkage. Biological Activity: Reduced ring strain from the absence of azetidine may lower target-binding affinity in kinase inhibitors or receptor modulators.
tert-Butyl (1-(methylsulfonyl)piperidin-4-yl)carbamate
- Structure : Substituted with a methylsulfonyl group (electron-withdrawing) on the piperidine.
- Key Differences :
- Electronic Effects : Sulfonyl groups strongly withdraw electrons, reducing the basicity of the piperidine nitrogen compared to the azetidine-carbonyl derivative.
- Solubility : Sulfonyl groups enhance polarity but may reduce membrane permeability.
- Applications : Common in protease inhibitors due to sulfonyl’s hydrogen-bonding capacity .
Heterocyclic Core Modifications
1-(3,4-Diethoxy-benzyl)-6,7-diethoxy-3,4-dihydro-isoquinoline hydrochloride
- Structure: Replaces piperidine with a 3,4-dihydro-isoquinoline core and includes benzyl substituents.
- Key Differences: Aromaticity: The isoquinoline core enables π-π stacking interactions, useful in CNS-targeting drugs. Solubility: Diethoxy groups improve solubility but may increase metabolic instability .
tert-butyl N-{1-[6-(aminomethyl)pyridin-2-yl]pyrrolidin-3-yl}carbamate
- Structure : Uses a pyrrolidine (5-membered ring) instead of piperidine, with a pyridinyl substituent.
- Key Differences :
Data Table: Structural and Functional Comparison
Biological Activity
Tert-butyl N-[1-(azetidine-3-carbonyl)piperidin-4-yl]carbamate hydrochloride is a novel compound that has garnered attention for its potential biological activities. This article explores the compound's structure, synthesis, biological targets, and preliminary research findings.
Compound Structure and Properties
The compound features a complex molecular architecture, characterized by the following components:
- Tert-butyl group : Enhances lipophilicity and solubility.
- Azetidine ring : Contributes to the compound's cyclic structure.
- Piperidine ring : Provides additional structural stability.
The hydrochloride salt form improves solubility and stability, making it suitable for various applications in medicinal chemistry. The molecular formula is with a molecular weight of approximately 291.82 g/mol .
Preliminary studies indicate that tert-butyl N-[1-(azetidine-3-carbonyl)piperidin-4-yl]carbamate hydrochloride may act as a modulator of specific enzymes involved in endocannabinoid metabolism. Key targets include:
- Monoacylglycerol lipase (MAGL) : Involved in the degradation of endocannabinoids, influencing pain perception and neuroprotection.
- Alpha/beta hydrolase domain-containing protein 6 (ABHD6) : Plays a role in lipid metabolism and signaling pathways related to neurological functions.
These interactions suggest potential therapeutic applications in managing chronic pain and neurodegenerative diseases.
Synthesis
The synthesis of this compound involves several steps, including:
- Formation of the azetidine ring.
- Coupling with the piperidine moiety.
- Introduction of the tert-butyl carbamate functionality.
Each step requires careful optimization to ensure high yields and purity of the final product.
1. Preliminary Biological Activity Studies
Initial investigations into the biological activity of tert-butyl N-[1-(azetidine-3-carbonyl)piperidin-4-yl]carbamate hydrochloride have shown promising results:
- In vitro assays demonstrated modulation of MAGL activity, suggesting analgesic properties.
- Neuroprotective effects were observed in cellular models, indicating potential applications in treating conditions like Alzheimer's disease.
2. Comparative Analysis with Similar Compounds
A comparative analysis with structurally related compounds highlights the unique aspects of this compound:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Tert-butyl 3-(piperidin-4-yl)azetidine-1-carboxylate | Contains a piperidine and azetidine structure | Lacks carbamate functionality |
| Tert-butyl 2-(azetidin-3-yl)ethylcarbamate hydrochloride | Similar backbone with ethylene linker | Different alkyl substituent on nitrogen |
| Tert-butyl 3-(chlorosulfonyl)azetidine-1-carboxylate | Contains chlorosulfonic acid functionality | Exhibits different reactivity due to sulfonate |
| Tert-butyl 7-amino-2-azaspiro[3.5]nonane-2-carboxylate | Features a spirocyclic structure | Unique spirocyclic arrangement |
This table illustrates how structural variations can influence biological activity and therapeutic potential.
Case Studies
While extensive clinical data on tert-butyl N-[1-(azetidine-3-carbonyl)piperidin-4-yl]carbamate hydrochloride is still emerging, several case studies have been initiated to explore its efficacy in specific conditions:
- Chronic Pain Management : Early trials are assessing its effectiveness in reducing pain levels in patients with neuropathic pain.
- Neurodegenerative Disorders : Investigations into its neuroprotective properties are ongoing, focusing on Alzheimer's disease models.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
